5-Methyl-2-(trifluoromethyl)benzaldehyde physical properties
5-Methyl-2-(trifluoromethyl)benzaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Methyl-2-(trifluoromethyl)benzaldehyde
This guide offers a comprehensive technical overview of 5-Methyl-2-(trifluoromethyl)benzaldehyde, a key building block in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physical data with practical insights into its chemical behavior, handling, and application. The structure of this guide is tailored to provide a logical flow from fundamental properties to practical application, ensuring a thorough understanding of the compound's role in synthesis and discovery.
Introduction: A Molecule of Strategic Importance
5-Methyl-2-(trifluoromethyl)benzaldehyde (CAS No. 886502-76-7) is an aromatic aldehyde of significant interest in organic synthesis. Its utility is derived from the unique interplay of its three functional components: the reactive aldehyde group, the electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl (-CF₃) moiety is a privileged functional group in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The aldehyde serves as a versatile synthetic handle for constructing complex molecular architectures through reactions like condensations, reductive aminations, and Wittig olefinations.[3] This guide elucidates the foundational physical and chemical properties that govern the compound's behavior and application.
Core Chemical and Physical Properties
The fundamental identifiers and physical properties of 5-Methyl-2-(trifluoromethyl)benzaldehyde are summarized below. These values are critical for reaction planning, purification, and material characterization.
| Property | Value | Source(s) |
| IUPAC Name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | N/A |
| CAS Number | 886502-76-7 | |
| Molecular Formula | C₉H₇F₃O | |
| Molecular Weight | 188.15 g/mol | |
| Physical Form | Solid (Typical) | |
| Boiling Point | Not specified in provided results. | N/A |
| Melting Point | Not specified in provided results. | N/A |
| Density | Not specified in provided results. | N/A |
Note: Specific experimental values for boiling point, melting point, and density were not available in the aggregated search results. These properties should be determined experimentally.
Spectroscopic Profile
While specific spectra for this compound are not provided, a theoretical spectroscopic profile can be predicted based on its structure. This is invaluable for identity confirmation and purity assessment during synthesis.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm), aromatic protons on the trisubstituted ring (δ 7.0-8.0 ppm) with characteristic splitting patterns, and a singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm.
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¹³C NMR: The carbon spectrum will feature a highly deshielded carbonyl carbon (δ 185-195 ppm), aromatic carbons (δ 120-150 ppm), the quartet signal for the trifluoromethyl carbon (due to C-F coupling), and the methyl carbon signal (δ 20-25 ppm).
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¹⁹F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of trifluoromethyl groups attached to an aromatic ring.
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Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aromatic ring and methyl group just above 3000 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Chemical Reactivity: The Interplay of Substituents
The reactivity of the aldehyde group is modulated by the electronic effects of the methyl and trifluoromethyl substituents. The -CF₃ group is a potent electron-withdrawing group via the inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. Conversely, the methyl group is weakly electron-donating through hyperconjugation. This electronic push-pull system makes the aldehyde susceptible to nucleophilic attack, a cornerstone of its synthetic utility.[4]
Caption: Workflow for Melting Point Determination.
Safety, Handling, and Storage
Proper handling is paramount for researcher safety and maintaining compound integrity. The following information is derived from safety data sheets. [5] Hazard Identification:
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]
Precautionary Category Recommendations Source(s) Prevention Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. [5][6][7][8] Response IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. [5][6][7][8] Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. [5][7][8] | Handling | Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practice. | [5][6]|
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Applications in Research and Drug Development
5-Methyl-2-(trifluoromethyl)benzaldehyde is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries. [9]
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Medicinal Chemistry: The trifluoromethyl group is a bioisostere of groups like chlorine and methyl but with unique electronic properties and metabolic stability. [1]Its incorporation can dramatically alter the pharmacokinetic profile of a drug candidate. This aldehyde provides a direct route to introduce the 5-methyl-2-(trifluoromethyl)phenyl moiety into potential therapeutics, such as anti-inflammatory agents, antivirals, and oncology drug candidates. [3][10]* Agrochemicals: Similar to pharmaceuticals, the metabolic stability and lipophilicity imparted by the -CF₃ group are desirable in modern pesticides and herbicides, leading to enhanced potency and environmental persistence profiles. * Materials Science: Fluorinated organic compounds are used in the development of functional materials, including polymers and liquid crystals, due to their unique electronic and surface properties.
References
- 5-Methyl-2-(trifluoromethyl)
- 5-Methyl-2-(trifluoromethyl)benzaldehyde - CAS:886502-76-7. Kaiyun Sports.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- 2-Methyl-5-(trifluoromethyl)benzaldehyde - Sigma-Aldrich. Sigma-Aldrich.
- 2-METHYL-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 886498-85-7 - ChemicalBook. (2025). ChemicalBook.
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde - Benchchem. Benchchem.
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry - Benchchem. Benchchem.
- 2 – Trifluoromethylbenzaldehyde: leading the revolutionary product application in the field of chemicals - XD BIOCHEMS. XD BIOCHEMS.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2024). PubMed Central.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
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